![molecular formula C19H19N3O3S B2941212 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-97-0](/img/structure/B2941212.png)
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound, notable for its multifaceted structure that combines elements of sulfur, furan, and tetrahydropyrimidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione generally involves multi-step reactions, starting from commercially available precursors. The typical synthetic route involves:
Formation of the Pyrimidine Core: : The initial step includes the synthesis of the pyrimidine core via condensation reactions between suitable aldehydes and amines under acidic conditions.
Attachment of the Allylthio Group: : The allylthio group is introduced through a nucleophilic substitution reaction, where allyl thiol reacts with an appropriate electrophilic precursor on the pyrimidine ring.
Formation of the Furan Moiety: : The furan ring is synthesized separately through a Friedel-Crafts acylation reaction, followed by cyclization, and is then coupled to the pyrimidine core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors, ensuring tight control over reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The use of catalysts and solvents is optimized to enhance reaction efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide to form sulfoxide or sulfone derivatives.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminum hydride, affecting different functional groups on the molecule.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, particularly at the allylthio and furan moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: : Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: : Allyl bromide, thiol reagents, and furan-specific electrophiles under various temperatures and solvents.
Major Products Formed
The oxidation reactions typically yield sulfoxide and sulfone derivatives, while reduction reactions produce alcohols, thiols, or hydrogenated products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione serves as a building block for synthesizing more complex molecules, owing to its reactive functional groups and unique scaffold.
Biology
Biologically, this compound has shown promise in pharmacological studies. It acts as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, preliminary studies indicate its potential in treating diseases where oxidative stress and inflammatory processes are involved, due to its ability to undergo redox reactions.
Industry
Industrial applications include its use as a precursor in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The compound's biological effects are primarily mediated through its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, disrupting normal biological processes. Its redox activity allows it to participate in cellular signaling pathways, influencing cell survival and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthio-5-furyl-quinoline derivatives
Thiophene-pyrimidine analogs
Allylthio-tetrahydroquinoline derivatives
Uniqueness
What sets 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is its unique combination of structural motifs, which endow it with a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a versatile compound in scientific research.
There you have it—a detailed exploration of this compound. Fascinating stuff, right?
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-9-26-19-21-17-16(18(24)22-19)15(13-8-7-10(2)25-13)14-11(20-17)5-4-6-12(14)23/h3,7-8,15H,1,4-6,9H2,2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBKIYCXWUGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
![3-(pyridin-3-yloxy)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)
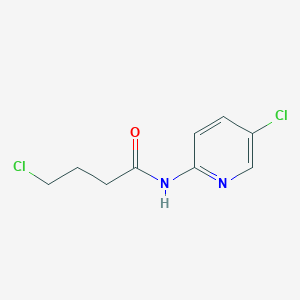
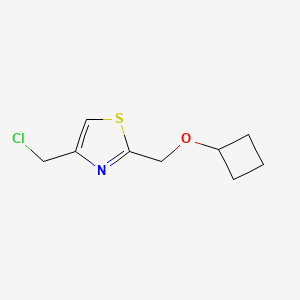
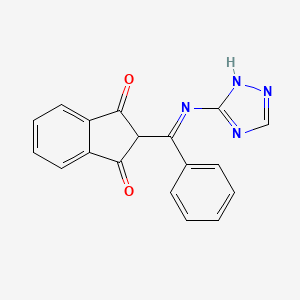
![N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2941144.png)
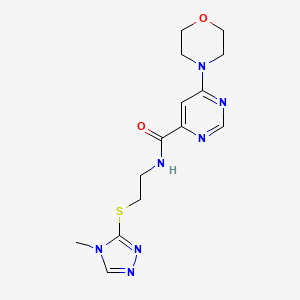
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2941148.png)
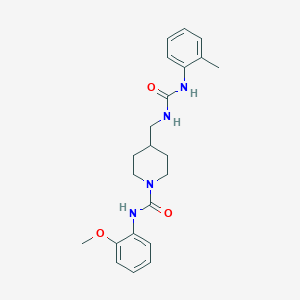
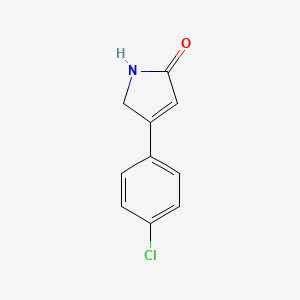
![1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2941151.png)
![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)
